Product packaging for 5alpha-Pregnan-17,21-diol-3,20-dione(Cat. No.:)

5alpha-Pregnan-17,21-diol-3,20-dione

Cat. No.: B13825551
M. Wt: 348.5 g/mol
InChI Key: WNIBSYGPDJBVOA-ROQVDZSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Pregnan-17,21-diol-3,20-dione is a reduced metabolite of pregnane steroid hormones that serves as a critical intermediate for researchers investigating steroid biosynthesis and metabolism . As a reduced progesterone or corticosteroid derivative, this compound is of significant interest in the study of the "backdoor pathway" of androgen synthesis, a route to potent androgens like dihydrotestosterone (DHT) that bypasses conventional precursors such as testosterone . Scientists utilize this compound to explore the activity and specificity of key steroidogenic enzymes, including 5α-reductases and various hydroxysteroid dehydrogenases (HSDs) . Furthermore, structurally similar 5α-reduced neurosteroids are known to exhibit antinociceptive properties, acting through mechanisms that may involve potentiation of GABA-A receptors and modulation of opioid signaling . Research into these mechanisms provides valuable insights for neuroscience and pharmacology. This compound is an essential tool for biochemical research, enabling studies in endocrinology, neurobiology, and enzyme kinetics. It is supplied for laboratory research applications. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O4 B13825551 5alpha-Pregnan-17,21-diol-3,20-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13,15-17,22,25H,3-12H2,1-2H3/t13-,15+,16-,17-,19-,20-,21-/m0/s1

InChI Key

WNIBSYGPDJBVOA-ROQVDZSBSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

Conjugation Pathways E.g., Glucuronidation, Sulfation in Metabolic Clearance

Glucuronidation

Glucuronidation is a major pathway for the clearance of steroid metabolites. In this process, the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to a hydroxyl group on the steroid metabolite. This reaction dramatically increases the water solubility of the compound, allowing for its efficient transport in the blood and subsequent excretion in the urine. oup.com The resulting conjugated products are known as steroid glucuronides.

Sulfation

Sulfation represents an alternative, though sometimes less prominent, pathway for steroid metabolite clearance. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to a hydroxyl group on the steroid. Similar to glucuronidation, sulfation increases the polarity and water solubility of the steroid metabolites, preparing them for renal excretion. oup.com

Enzymology and Regulation of Enzymes Involved in 5α Pregnane 17,21 Diol 3,20 Dione Metabolism

Enzymes Catalyzing the Formation of 5α-Pregnane-17,21-diol-3,20-dione

The formation of 5α-Pregnane-17,21-diol-3,20-dione is a multi-step process involving the sequential action of several key enzymes. The initial steps involve the conversion of precursor molecules by 3β-hydroxysteroid dehydrogenases, a process critically dependent on the cellular redox state.

3β-Hydroxysteroid dehydrogenases (3β-HSDs) are essential for the biosynthesis of all classes of steroid hormones, including progesterone (B1679170), glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgfrontiersin.org These enzymes catalyze the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. wikipedia.orgfrontiersin.org This bifunctional enzyme possesses both dehydrogenase and Δ⁵-Δ⁴ isomerase activity. wikipedia.orgreactome.org

In the context of 5α-Pregnane-17,21-diol-3,20-dione's metabolic pathway, 3β-HSD acts on precursors such as pregnenolone (B344588), 17α-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA). frontiersin.orgmedscape.com Specifically, it converts 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. wikipedia.orgmedscape.com This reaction is a crucial step that precedes the 5α-reduction necessary for the formation of 5α-pregnane steroids.

There are two main isoforms of 3β-HSD in humans, encoded by the HSD3B1 and HSD3B2 genes. wikipedia.org Type I (HSD3B1) is found in the placenta and peripheral tissues, while Type II (HSD3B2) is located in the adrenal glands and gonads. reactome.org In cases of 3β-HSD deficiency, the production of all three groups of adrenal steroids is impaired, leading to an accumulation of precursors like pregnenolone and 17-hydroxypregnenolone. medscape.commedscape.com

The catalytic activity of 3β-HSD is dependent on the cofactor nicotinamide adenine (B156593) dinucleotide (NAD+), which acts as an acceptor of electrons and protons during the oxidation of the 3β-hydroxyl group. wikipedia.orgnih.gov The reaction catalyzed by 3β-HSD is:

a 3β-hydroxy-Δ⁵-steroid + NAD⁺ ⇌ a 3-oxo-Δ⁵-steroid + NADH + H⁺ wikipedia.org

The cellular ratio of NAD+ to NADH is a critical regulator of this and many other redox reactions. nih.gov A high NAD+/NADH ratio favors the oxidative direction, promoting the conversion of 3β-hydroxysteroids to their 3-keto counterparts. nih.gov Conversely, the product of the 3β-HSD reaction, NADH, can activate the isomerase activity of the enzyme by inducing a conformational change. nih.gov This highlights the intricate regulation of steroidogenesis by the intracellular redox environment.

Enzymes Involved in Further Metabolism of 5α-Pregnane-17,21-diol-3,20-dione and Related C21-Steroids

Following its formation, 5α-Pregnane-17,21-diol-3,20-dione and related C21 steroids undergo further metabolism by a variety of enzymes, including 5α-reductases, aldo-keto reductases, and cytochrome P450 enzymes. These enzymatic transformations are crucial for both the inactivation of bioactive steroids and the synthesis of other important steroid hormones.

The 5α-reductase enzyme family plays a pivotal role in steroid metabolism by catalyzing the irreversible reduction of the Δ⁴ double bond of C19 and C21 steroids. nih.govwikipedia.org This conversion results in the formation of 5α-reduced steroids. nih.gov In the context of pregnane (B1235032) biosynthesis, 5α-reductases act on 17α-hydroxyprogesterone (17-OHP) to produce 5α-pregnan-17α-ol-3,20-dione (17-OH-DHP). wikipedia.org

There are three known isozymes of 5α-reductase:

SRD5A1 (Type 1): Encoded by the SRD5A1 gene, this isozyme is primarily expressed in the skin and liver. mdpi.com

SRD5A2 (Type 2): Encoded by the SRD5A2 gene, this isozyme is predominantly found in the prostate, seminal vesicles, and liver. mdpi.com Mutations in this gene can lead to 5α-reductase 2 deficiency, a condition affecting male sexual development. wikipedia.org

SRD5A3 (Type 3): Encoded by the SRD5A3 gene, this isozyme has been more recently identified. karger.comnih.gov

While both SRD5A1 and SRD5A2 are capable of reducing 17-OHP, the efficiency and specific roles of each isozyme in this conversion are still under investigation. wikipedia.org The activity of 5α-reductases is not limited to androgens; they also metabolize progesterone and other C21 steroids, demonstrating a generalized role in steroid metabolism. nih.gov For instance, SRD5A1 is involved in the production of neurosteroids by converting progesterone and deoxycorticosterone to their 5α-reduced forms. nih.gov

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily, comprises several enzymes with significant hydroxysteroid dehydrogenase (HSD) activities. nih.govnih.gov These enzymes catalyze the NADPH-dependent reduction of keto groups at various positions on the steroid nucleus, playing crucial roles in the formation and inactivation of sex hormones. nih.govfrontiersin.org

The four human AKR1C isoforms (AKR1C1-AKR1C4) exhibit distinct but overlapping substrate specificities and tissue distributions. johnshopkins.edu

AKR1C1 (20α-HSD): Primarily acts as a 20-ketosteroid reductase, inactivating progesterone by converting it to 20α-hydroxyprogesterone. nih.govmdpi.com It also participates in the metabolism of 5α-pregnanes. nih.gov

AKR1C2 (3α-HSD type 3): This isoform preferentially catalyzes 3-ketosteroid reduction. mdpi.com It is involved in the inactivation of 5α-dihydrotestosterone (DHT) to 3α-androstanediol and the conversion of 5α-dihydroprogesterone (5α-DHP) to allopregnanolone (B1667786). frontiersin.orgmdpi.com

AKR1C3 (17β-HSD type 5/3α-HSD type 2): This enzyme has significant 17-ketosteroid reductase activity, converting androstenedione (B190577) to testosterone (B1683101). frontiersin.orgmdpi.com It is prominently expressed in the prostate and mammary glands. johnshopkins.edu

AKR1C4 (3α-HSD type 1): This isoform is virtually liver-specific and efficiently forms 5α/5β-tetrahydrosteroids. johnshopkins.edu It also converts 5α-DHP to allopregnanolone. mdpi.com

In the metabolism of 5α-pregnanes, the AKR1C enzymes are responsible for the reduction of 5α-pregnan-17α-ol-3,20-dione to 5α-pregnane-3α,17α-diol-20-one. wikipedia.org Specifically, AKR1C2 and AKR1C4 are the primary enzymes catalyzing this reaction. wikipedia.org

Table 1: Substrate Specificity and Primary Function of AKR1C Family Enzymes

Enzyme Primary HSD Activity Key Substrates Primary Function in Steroid Metabolism
AKR1C1 20α-HSD Progesterone, 5α-pregnanes Inactivation of progesterone
AKR1C2 3α-HSD 5α-DHT, 5α-DHP Inactivation of DHT, formation of allopregnanolone
AKR1C3 17β-HSD, 3α-HSD Androstenedione, Estrone Formation of testosterone and 17β-estradiol
AKR1C4 3α-HSD 5α-DHT, 5α-DHP Formation of 5α/5β-tetrahydrosteroids, formation of allopregnanolone

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in steroidogenesis, exhibiting dual catalytic activities: 17α-hydroxylase and 17,20-lyase. wikipedia.orgnih.gov This enzyme is located in the endoplasmic reticulum and is essential for the production of glucocorticoids and sex steroids. wikipedia.orgnih.gov

The 17α-hydroxylase activity of CYP17A1 adds a hydroxyl group to C17 of pregnenolone and progesterone, forming 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. wikipedia.orgdrugbank.com The subsequent 17,20-lyase activity cleaves the C17-C20 bond of these 17α-hydroxylated C21 steroids, converting them into C19 steroids. nih.govnih.gov Specifically, 17α-hydroxypregnenolone is converted to dehydroepiandrosterone (DHEA). nih.gov

While CYP17A1 can hydroxylate both pregnenolone and progesterone, its 17,20-lyase activity is more efficient with 17α-hydroxypregnenolone as a substrate compared to 17α-hydroxyprogesterone in humans. nih.gov Interestingly, CYP17A1 shows negligible hydroxylase activity towards 5α-reduced metabolites of C21 steroids. nih.gov However, once the C4-C5 double bond is reduced and the C3 keto group is modified, both the hydroxylation and lyase reactions can proceed, suggesting a role for CYP17A1 in alternative or "backdoor" androgen synthesis pathways. nih.gov In these pathways, 5α-reduced C21 steroids like 5α-pregnane-3α,17α-diol-20-one can be converted to the C19 steroid androsterone by CYP17A1. researchgate.net

Expression and Activity Regulation of Key Metabolic Enzymes

The metabolism of 5α-Pregnane-17,21-diol-3,20-dione is intricately controlled by the expression and activity of several key enzymes. The tissue- and cell-type-specific distribution of these enzymes, along with their modulation by a variety of hormonal and environmental signals, dictates the local concentration and ultimate physiological or pathophysiological effects of this steroid.

Tissue-Specific and Cell-Type-Specific Enzyme Expression Profiles

The enzymes responsible for the metabolism of 5α-Pregnane-17,21-diol-3,20-dione exhibit distinct and often overlapping expression patterns across various tissues and cell types, ensuring precise control over steroid hormone action.

5α-Reductase (SRD5A): The three isozymes of 5α-reductase show differential tissue distribution. SRD5A1 is primarily found in non-reproductive tissues such as the skin, liver, and brain. researchgate.net In contrast, SRD5A2 is the predominant isozyme in androgen target organs like the prostate and seminal vesicles. researchgate.net Immunohistochemical studies have revealed that within the normal prostate, 5α-reductase type 2 is expressed in basal epithelial and stromal cells, but not in luminal epithelial cells. bohrium.com SRD5A3 is also expressed in the prostate and has been implicated in prostate cancer progression. researchgate.net

Aldo-Keto Reductases (AKR1C1 and AKR1C2): The AKR1C subfamily members are crucial in steroid metabolism and are highly expressed in steroidogenic and steroid-target tissues. nih.gov AKR1C1 and AKR1C2 are prominently expressed in the prostate and mammary gland. nih.gov Specifically, AKR1C2 is highly expressed in human mature adipocytes and adipocyte-committed progenitor cells. nih.gov In non-small cell lung cancer cells, both AKR1C1 and AKR1C2 have been detected. nih.govresearchgate.net

11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1): This enzyme is widely expressed, with the highest concentrations found in the liver. frontiersin.org It is also significantly expressed in adipose tissue, skeletal muscle, and bone. frontiersin.org Within the immune system, HSD11B1 expression is low in circulating monocytes but is induced upon their differentiation into macrophages. nih.govresearchgate.net Notably, its expression is further increased in pro-inflammatory M1-polarized macrophages compared to M2-polarized macrophages. nih.govendocrine-abstracts.org Neutrophils have also been identified as immune cells that highly express HSD11B1, particularly during an inflammatory response. nih.gov In melanoma, HSD11B1 is found in various cellular compartments, including myeloid cells, T cells, and melanoma cells themselves. nih.gov

Cytochrome P450 3A4 (CYP3A4): CYP3A4 is a major drug-metabolizing enzyme predominantly found in the liver and the intestine. bohrium.comnih.gov Within the small intestine, CYP3A4 is localized to mature epithelial cells (enterocytes) lining the tips of the villi. core.ac.uk Its expression is detectable throughout the digestive tract, including the stomach, jejunum, and colon. bohrium.comnih.gov Lower levels of CYP3A4 are also present in other tissues.

Interactive Data Table: Tissue and Cell-Type Specific Expression of Key Enzymes

EnzymePredominant TissuesKey Cell Types
5α-Reductase (SRD5A) Prostate, Skin, LiverProstatic basal epithelial and stromal cells, Keratinocytes, Hepatocytes
AKR1C1/AKR1C2 Prostate, Mammary Gland, Adipose TissueProstatic epithelial cells, Mammary epithelial cells, Adipocytes
HSD11B1 Liver, Adipose Tissue, Immune SystemHepatocytes, Adipocytes, M1 Macrophages, Neutrophils
CYP3A4 Liver, Small IntestineHepatocytes, Intestinal Enterocytes

Hormonal and Environmental Factors Modulating Enzyme Activities and Gene Expression

The activity and gene expression of the enzymes metabolizing 5α-Pregnane-17,21-diol-3,20-dione are dynamically regulated by a complex interplay of hormonal signals and environmental factors.

Hormonal Regulation: Androgens are key regulators of 5α-reductase isoenzymes, often in a cell-type-specific manner. nih.govplos.org Both testosterone and dihydrotestosterone (B1667394) (DHT) can modulate the transcription of SRD5A genes. plos.org For instance, androgens up-regulate the expression of all three 5α-reductase isoenzymes in benign prostatic hyperplasia (BPH-1-AR) cells. plos.org In contrast, basic fibroblast growth factor (bFGF) has been shown to inhibit 5α-reductase activity in cultured immature Leydig cells. nih.gov

The expression of AKR1C1 and AKR1C2 is influenced by pro-inflammatory mediators. Interleukin-6 (IL-6), a pro-inflammatory cytokine, can induce the expression of AKR1C1 and AKR1C2 in non-small cell lung cancer cells. nih.govresearchgate.net

HSD11B1 expression is potently induced by pro-inflammatory cytokines, including IL-1β and TNF-α, in various cell types such as fibroblasts. nih.gov This induction is a critical component of the local inflammatory response.

CYP3A4 expression is subject to complex hormonal regulation. In the endometrium, CYP3A4 expression appears to be regulated by the menstrual cycle, with changes observed in response to fluctuating levels of estrogen and progesterone. nih.gov Inflammatory cytokines such as IL-1β and IL-6 are potent downregulators of CYP3A4 in human hepatocytes. mdpi.com

Environmental Factors: Environmental exposures, including diet and stress, can significantly impact the expression and activity of these metabolic enzymes.

The environmental endocrine disruptor bisphenol A (BPA) has been shown to decrease the expression of both 5α-reductase type 1 and type 2 isozymes in the prostate of adult rats, potentially by interfering with testosterone levels. nih.gov

AKR1C gene expression can be modulated by metabolic state. For example, hyperglycemia has been found to induce the mRNA levels of AKR1C1, AKR1C2, and AKR1C3 in prostate cancer cells. mdpi.com Certain dietary micronutrients, known as Phase II inducers, can also induce the expression of AKR1C1 and AKR1C2. aacrjournals.org Flavonoids like wogonin and chrysin have been shown to inhibit IL-6-induced AKR1C1/1C2 expression. nih.govresearchgate.net

HSD11B1 can be involved in the metabolism of xenobiotic carbonyl compounds. nih.govnih.gov

CYP3A4 is particularly sensitive to environmental influences. Numerous dietary compounds, including polyphenols found in fruits, vegetables, and herbal extracts, can either inhibit or induce CYP3A4 activity. nih.govresearchgate.netconsensus.appnih.govacs.org Stress is another critical factor, with studies showing that it can modify CYP3A4 expression, potentially through adrenergic receptor signaling pathways. nih.govphysiology.org Environmental conditions such as oxidative stress and acute hypoxia have also been demonstrated to induce and down-regulate CYP3A4 expression, respectively. nih.govfrontiersin.org

Interactive Data Table: Regulation of Key Metabolic Enzymes

EnzymeHormonal RegulatorsEnvironmental/Other Factors
5α-Reductase (SRD5A) Up-regulation: Androgens (Testosterone, DHT)Down-regulation: bFGFDown-regulation: Bisphenol A (BPA)
AKR1C1/AKR1C2 Up-regulation: IL-6Up-regulation: Hyperglycemia, Phase II inducersDown-regulation: Flavonoids (Wogonin, Chrysin)
HSD11B1 Up-regulation: IL-1β, TNF-αMetabolism of xenobiotics
CYP3A4 Regulation: Estrogen, ProgesteroneDown-regulation: IL-1β, IL-6Induction/Inhibition: Dietary polyphenols, Herbal supplementsRegulation: StressInduction: Oxidative stressDown-regulation: Hypoxia

Molecular Mechanisms and Cellular Interactions of 5α Pregnane 17,21 Diol 3,20 Dione

Receptor Binding Affinities and Allosteric Modulation Studies

The interaction of 5α-Pregnane-17,21-diol-3,20-dione with key steroid and neurotransmitter receptors is critical to understanding its potential physiological roles.

Progesterone (B1679170) Receptor (PR) Interactions

Direct binding affinity data for 5α-Pregnane-17,21-diol-3,20-dione at the progesterone receptor (PR) are not extensively documented in published literature. However, studies on closely related compounds provide valuable context. For instance, 5α-pregnan-17α-ol-3,20-dione, which differs only by the absence of a hydroxyl group at the C21 position, is known to be a progestogen, indicating it binds to progesterone receptors. wikipedia.org Furthermore, 5α-dihydroprogesterone (5α-DHP), a metabolite lacking both the C17 and C21 hydroxyl groups, has been shown to possess a significant affinity for the PR, estimated at 82% of that of progesterone itself in rhesus monkey uterus tissue. wikipedia.org The presence of a 17α-substitution does not necessarily preclude binding and can be found in potent progestins that act via the nuclear PR. nih.gov This suggests that 5α-Pregnane-17,21-diol-3,20-dione may retain some affinity for the progesterone receptor, though specific quantitative data remains elusive.

GABA Receptor Modulatory Properties (Comparative with related Neurosteroids)

The modulatory effects of 5α-Pregnane-17,21-diol-3,20-dione on the GABA-A receptor have not been specifically characterized. However, the field of neurosteroid research offers a strong basis for comparison. A key structural feature for potent positive allosteric modulation of GABA-A receptors is a 3α-hydroxy group, which is absent in 5α-Pregnane-17,21-diol-3,20-dione (it possesses a 3-keto group instead). nih.gov

Neurosteroids like allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and allotetrahydrodeoxycorticosterone (THDOC; 5α-pregnane-3α,21-diol-20-one) are powerful positive modulators of GABA-A receptors, enhancing GABA-mediated chloride currents. nih.govfrontiersin.org The 5α-reduced configuration in these compounds is generally associated with higher potency compared to their 5β-isomers. frontiersin.org

In contrast, 5α-dihydroprogesterone (5α-DHP), which shares the 3-keto group with the subject compound, is considered a positive allosteric modulator of the GABA-A receptor, but its affinity and potency are regarded as relatively low compared to its 3α-hydroxylated counterparts. wikipedia.org Based on these structure-activity relationships, it can be inferred that 5α-Pregnane-17,21-diol-3,20-dione would likely be a significantly weaker modulator of the GABA-A receptor than classic neurosteroids like THDOC.

CompoundKey Structural FeaturesGABA-A Receptor Activity
Allotetrahydrodeoxycorticosterone (THDOC) 5α-reduced, 3α-hydroxyPotent Positive Allosteric Modulator nih.govnih.gov
Allopregnanolone 5α-reduced, 3α-hydroxyPotent Positive Allosteric Modulator nih.gov
5α-dihydroprogesterone (5α-DHP) 5α-reduced, 3-ketoWeak Positive Allosteric Modulator wikipedia.org
5α-Pregnane-17,21-diol-3,20-dione 5α-reduced, 3-ketoUndetermined, likely weak activity

Pregnane (B1235032) X Receptor (PXR) Agonism

There is no direct evidence to suggest that 5α-Pregnane-17,21-diol-3,20-dione is a significant agonist of the Pregnane X Receptor (PXR). PXR is a nuclear receptor known for its role in sensing foreign chemicals and regulating the metabolism of xenobiotics and endobiotics. nih.gov While it binds a wide array of structurally diverse ligands, including some steroids, specificity is key. mdpi.com Studies on the related compound 5α-dihydroprogesterone (5α-DHP) have classified it as a very weak PXR agonist, with an EC50 value greater than 10,000 μM and a potency approximately six times lower than its 5β-isomer. wikipedia.org This suggests that the 5α-configuration may not be favorable for PXR activation in this class of steroids, making it unlikely that 5α-Pregnane-17,21-diol-3,20-dione is a potent PXR agonist.

Influence on Cellular Processes (in vitro and non-clinical animal models)

The effects of 5α-Pregnane-17,21-diol-3,20-dione on fundamental cellular behaviors such as proliferation, apoptosis, and adhesion are not well defined. Insights can be drawn from studies on close structural analogs.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

Direct studies on the effect of 5α-Pregnane-17,21-diol-3,20-dione on cell proliferation are lacking. However, research on the closely related steroid 5α-dihydro-deoxycorticosterone (5αDH-DOC), which lacks the 17-hydroxyl group, has shown it can promote cell proliferation in androgen receptor (AR)-positive castration-resistant prostate cancer (CRPC) cell lines, such as LNCaP and 22Rv1. nih.govnih.gov This proliferative effect was mediated through the activation of the androgen receptor. nih.gov

Separately, the progesterone metabolite 5α-pregnane-3,20-dione (5α-DHP) has been identified as a promoter of cell proliferation in MCF-7 breast cancer cells. sigmaaldrich.comchemicalbook.com These findings suggest that 5α-reduced pregnane steroids can exhibit proliferative effects in specific cancer cell contexts, although the specific actions of 5α-Pregnane-17,21-diol-3,20-dione remain to be investigated.

SteroidCell LineObserved Effect
5α-dihydro-deoxycorticosterone (5αDH-DOC) LNCaP, 22Rv1 (Prostate Cancer)Promotes cell proliferation nih.govnih.gov
5α-pregnane-3,20-dione (5α-DHP) MCF-7 (Breast Cancer)Promotes cell proliferation sigmaaldrich.comchemicalbook.com

Modulation of Cellular Adhesion and Anchorage

While there is no specific data on the modulation of cellular adhesion by 5α-Pregnane-17,21-diol-3,20-dione, studies on 5α-pregnane-3,20-dione (5α-DHP) have shown significant effects in this area. In MCF-7 breast cancer cells, 5α-DHP treatment leads to a decrease in cell-substrate attachment. chemicalbook.comnih.gov This effect is associated with molecular changes within the cell's structural machinery. Specifically, 5α-DHP has been observed to depolymerize actin stress fibers and decrease the expression of key adhesion plaque proteins like vinculin. nih.govselleckchem.com These actions suggest a potential role for this class of metabolites in processes that could influence cell motility and metastasis. nih.govselleckchem.com

Impact on Gene Expression Profiles within Target Cells

Currently, there is a lack of specific research data detailing the direct impact of 5α-Pregnane-17,21-diol-3,20-dione on gene expression profiles within target cells. Scientific literature and available studies have not yet elucidated the specific genes or gene expression patterns that may be altered by this particular compound.

While the molecular actions of other pregnane derivatives have been investigated, the unique structural properties of 5α-Pregnane-17,21-diol-3,20-dione, specifically the hydroxyl groups at the C17 and C21 positions, suggest that its interactions with cellular machinery and subsequent influence on gene transcription may be distinct. However, without dedicated research, any potential effects on gene expression remain speculative.

Further investigation is required to determine whether 5α-Pregnane-17,21-diol-3,20-dione binds to specific nuclear receptors, influences the activity of transcription factors, or utilizes other mechanisms to modulate gene expression. As of the current body of scientific knowledge, no data tables or detailed research findings on this specific topic are available.

Comparative and Evolutionary Aspects of 5α Pregnane 17,21 Diol 3,20 Dione Metabolism

Interspecies Variation in Pregnane (B1235032) Metabolism and Production

The metabolism of progesterone (B1679170) and its derivatives, including the formation of 5α-reduced pregnanes, exhibits notable differences among vertebrates. These variations reflect species-specific reproductive strategies and physiological requirements.

In humans, the metabolism of 5α-dihydroprogesterone (5α-DHP), a precursor to other 5α-pregnanes, leads to major urinary metabolites such as 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol. nih.gov This suggests an extrahepatic pathway for progesterone metabolism. nih.gov Studies on the human female brain have shown regional differences in the concentrations of progesterone, 5α-DHP, and allopregnanolone (B1667786), with levels fluctuating with the menstrual cycle, indicating that ovarian steroid production is reflected in the central nervous system. nih.gov

The equine model presents a unique profile of pregnane metabolism, particularly during pregnancy. In the latter half of gestation, progesterone levels in the mare decline significantly, while concentrations of 5α-reduced pregnanes, such as 5α-dihydroprogesterone and allopregnanolone, become elevated. researchgate.netbioscientifica.com The placenta is the primary site for this metabolic shift, with high expression of the enzyme 5α-reductase. researchgate.netbioscientifica.com Studies on early equine conceptuses have demonstrated the formation of 5α-reduced metabolites from progesterone, androstenedione (B190577), and testosterone (B1683101), suggesting a role for these compounds in early embryonic development. nih.gov

In the African elephant, 5α-reduced metabolites are the principal progestins synthesized by the corpus luteum. nih.gov Luteal and circulating concentrations of 5α-dihydroprogesterone (5α-DHP) and 3α-hydroxy-5α-pregnan-20-one are significantly higher than those of progesterone, and their levels are considered a more accurate reflection of corpus luteum function throughout the ovarian cycle and pregnancy. nih.gov

In rats, the brain actively converts progesterone to 5α-DHP. nih.gov High concentrations of both progesterone and 5α-DHP are found in various brain regions during progesterone-induced "anesthesia," suggesting that this metabolic conversion within the brain contributes to the neuroactive properties of progesterone. nih.gov

SpeciesKey 5α-Pregnane MetabolitesPrimary Site of Production/MetabolismKey Findings
Human3β,6α-dihydroxy-5α-pregnan-20-one, Allopregnanolone, 5α-DHPExtrahepatic tissues, BrainMetabolite profile suggests specific extrahepatic pathways; brain levels vary with the menstrual cycle. nih.govnih.gov
Horse (Equine)5α-dihydroprogesterone (DHP), AllopregnanolonePlacenta (late gestation), Early Conceptus5α-pregnanes are dominant in late pregnancy, crucial for pregnancy maintenance. researchgate.netbioscientifica.comnih.gov
African Elephant5α-dihydroprogesterone (DHP), 3α-hydroxy-5α-pregnan-20-oneCorpus Luteum5α-reduced progestins are the predominant luteal and circulating progestins. nih.gov
Rat5α-dihydroprogesterone (DHP)BrainSignificant conversion of progesterone to 5α-DHP in the brain, linked to neuroactivity. nih.gov

Physiological Significance across Different Animal Models

The physiological roles of 5α-pregnanes, informed by their varying production across species, are diverse, ranging from maintaining pregnancy to modulating neural function.

In the mare, the shift from progesterone to 5α-reduced pregnanes is critical for maintaining pregnancy and promoting fetal quiescence during the second half of gestation. bioscientifica.com This highlights a specific adaptation where these metabolites assume the primary progestogenic role. The presence of these steroids in the early embryo also suggests a potential function in embryonic development. nih.gov

For the African elephant, the predominance of 5α-reduced progestins points to them being the primary hormones of the corpus luteum, essential for regulating the ovarian cycle and pregnancy. nih.gov Their measurement provides a more accurate assessment of luteal function than progesterone itself. nih.gov

The anesthetic and neuroactive effects observed in rats underscore the significance of 5α-pregnane metabolism within the central nervous system. The conversion of progesterone to metabolites like 5α-DHP and subsequently allopregnanolone is a key mechanism for modulating neuronal activity, a role that is increasingly recognized in other mammals, including humans. nih.gov In the human brain, the presence of these steroids and their fluctuation with hormonal cycles may be important for understanding conditions like catamenial epilepsy and premenstrual tension syndrome. nih.gov

Furthermore, 5α-reduced C21 steroids, such as 5α-pregnane-3α,17α-diol-20-one, are intermediates in the "backdoor pathway" of androgen synthesis. wikipedia.org This alternative route to the potent androgen 5α-dihydrotestosterone (DHT) bypasses testosterone and is significant for sexual differentiation in species like the tammar wallaby and in certain human developmental contexts. wikipedia.org

Animal ModelObserved Physiological Significance of 5α-Pregnanes
Horse (Equine)Pregnancy maintenance and fetal quiescence in late gestation; potential role in early embryonic development. bioscientifica.comnih.gov
African ElephantPrimary functional progestins of the corpus luteum for cycle regulation and pregnancy. nih.gov
RatContribute to the anesthetic and neuroactive effects of progesterone via metabolism in the brain. nih.gov
HumanNeurosteroid activity in the brain, with levels linked to endocrine status; potential relevance for neurological conditions. nih.gov
General (e.g., Tammar Wallaby)Serve as key intermediates in the "backdoor pathway" for androgen (DHT) synthesis, important for sexual differentiation. wikipedia.org

Evolutionary Conservation of Steroidogenic Enzymes and Pathways

The synthesis of 5α-Pregnane-17,21-diol-3,20-dione and related steroids depends on a suite of steroidogenic enzymes whose evolutionary history traces back hundreds of millions of years. The fundamental pathways of steroidogenesis are highly conserved across vertebrates.

Steroidogenesis begins with cholesterol and involves enzymes from two major classes: cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs). nih.gov The CYP superfamily is ancient, with members found across bacteria, archaea, and eukarya. mdpi.com Key enzymes in steroid hormone biosynthesis, such as CYP11A1 (cholesterol side-chain cleavage), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP19A1 (aromatase), are conserved in vertebrates, indicating their sequential origin early in chordate evolution. nih.gov Structural analyses show that critical substrate-binding residues in these enzymes are highly conserved, ensuring the stability of their catalytic functions over vast evolutionary timescales. nih.gov

The formation of 5α-pregnanes is critically dependent on the action of steroid 5α-reductases (SRD5A). This family of enzymes irreversibly converts a wide range of Δ4,3-oxo steroids, including progesterone and testosterone, into their 5α-reduced forms. researchgate.netnih.gov The 5α-reduction of testosterone to the more potent DHT is a crucial step in androgen action, and the discovery of 5α-reductase deficiencies highlighted the importance of this pathway in human development. nih.gov The existence of multiple 5α-reductase isozymes with different tissue distributions and substrate affinities allows for fine-tuned regulation of steroid action in various target tissues across species. researchgate.net

The enzymes responsible for hydroxylations at the C17 and C21 positions, CYP17A1 and CYP21A2 respectively, are also part of the conserved P450 family. gosset.ainih.gov The presence and coordinated action of 5α-reductase, CYP17A1, and CYP21A2 are necessary for the biosynthesis of compounds like 5α-Pregnane-17,21-diol-3,20-dione. The evolutionary conservation of these core enzymes provides all vertebrates with the fundamental toolkit to produce a vast array of steroids, while interspecies variations in enzyme expression levels, tissue distribution, and kinetic properties give rise to the diverse metabolic profiles and physiological roles observed today. nih.govscielo.br

Enzyme/Enzyme FamilyFunction in Pregnane MetabolismEvolutionary Conservation Notes
Cytochrome P450 (CYP) SuperfamilyCatalyze key hydroxylation and cleavage reactions (e.g., CYP11A1, CYP17A1, CYP21A2). nih.govAncient origin, with members found across all domains of life. Core steroidogenic CYPs are highly conserved in vertebrates. nih.govmdpi.com
5α-Reductase (SRD5A)Reduces the double bond of Δ4,3-oxo steroids to create 5α-reduced steroids. nih.govwikipedia.orgEssential for producing potent androgens (DHT) and various neurosteroids. Multiple isozymes exist across species. researchgate.net
Hydroxysteroid Dehydrogenases (HSDs)Interconvert hydroxysteroids and ketosteroids (e.g., 3α-HSD, 3β-HSD). wikipedia.orgA large and diverse family of enzymes crucial for activating or inactivating steroid hormones. wikipedia.org
Steroidogenic Acute Regulatory Protein (StAR)Mediates cholesterol transport into mitochondria, the rate-limiting step in steroidogenesis. nih.govPart of the evolutionarily conserved START domain superfamily found in plants and animals. nih.gov

Future Research Directions and Unexplored Avenues

Elucidating Novel Metabolic Pathways and Intermediates

While the conversion of 17α-hydroxyprogesterone to 5alpha-Pregnan-17,21-diol-3,20-dione is a known step in the backdoor pathway, the full metabolic fate of this compound is not completely understood. Future research should focus on identifying and characterizing novel metabolic pathways and their intermediates.

Potential Avenues for Investigation:

Further Hydroxylation Events: Steroid metabolism often involves multiple hydroxylation steps catalyzed by cytochrome P450 enzymes. Investigating whether this compound undergoes further hydroxylation at various positions on the steroid nucleus could reveal novel metabolites with unique biological activities.

Conjugation Pathways: To facilitate excretion, steroids are often conjugated with glucuronic acid or sulfate (B86663) groups. Characterizing the specific glucuronosyltransferases and sulfotransferases that act on this compound and its metabolites will be crucial for a comprehensive understanding of its disposition in the body.

Reductive and Oxidative Modifications: The activity of various hydroxysteroid dehydrogenases (HSDs) could further modify the functional groups of this compound, leading to a wider array of steroid products.

Research QuestionPotential Enzymes InvolvedSignificance of Potential Findings
Does this compound undergo further hydroxylation?Cytochrome P450 family (e.g., CYP3A4, CYP11B1)Identification of novel, potentially bioactive, steroid metabolites.
What are the major conjugation products of this compound?UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Understanding the clearance and detoxification pathways.
Are there other reductive or oxidative metabolites?Hydroxysteroid dehydrogenases (HSDs), Aldo-keto reductases (AKRs)Elucidation of a more complete metabolic network.

Investigation of Unidentified Receptors or Binding Partners

The biological effects of steroids are mediated through their interaction with specific receptors. While some 5-alpha reduced steroids are known to interact with nuclear receptors, the specific binding partners for this compound are largely unknown.

Promising Areas for Exploration:

Pregnane (B1235032) X Receptor (PXR): PXR is a nuclear receptor known to be activated by a variety of pregnane-based steroids. nih.gov Investigating the potential of this compound to bind and activate PXR could reveal its role in regulating xenobiotic metabolism and other PXR-mediated pathways.

Orphan Nuclear Receptors: A number of nuclear receptors are still classified as "orphans" because their endogenous ligands have not yet been identified. Screening this compound against a panel of orphan receptors may lead to the discovery of novel signaling pathways.

Non-genomic Membrane Receptors: Steroids can also elicit rapid, non-genomic effects through interactions with membrane-bound receptors. nih.gov Research into the existence of specific membrane receptors for this compound could open up new avenues for understanding its immediate physiological effects.

Potential Receptor ClassRationale for InvestigationPotential Functional Implications
Nuclear ReceptorsStructural similarity to known ligands of PXR and other nuclear receptors.Regulation of gene expression, metabolism, and cellular homeostasis.
Orphan Nuclear ReceptorsThe endogenous ligand for many receptors is still unknown.Discovery of novel steroid signaling pathways.
Membrane-Bound ReceptorsEvidence for rapid, non-genomic actions of other steroids.Modulation of ion channels, kinase cascades, and other rapid signaling events.

Advanced Mechanistic Studies at the Molecular Level

To fully comprehend the function of this compound, it is imperative to understand its interactions with its biological targets at a molecular and atomic level.

Key Methodologies for Future Studies:

X-ray Crystallography: Obtaining crystal structures of this compound in complex with its putative receptors would provide a detailed, three-dimensional view of the binding pocket and the specific molecular interactions that govern recognition and activation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can complement structural data by providing insights into the dynamic behavior of the ligand-receptor complex, including conformational changes upon binding and the stability of the interaction over time.

Site-Directed Mutagenesis: By systematically mutating amino acids in the predicted binding site of a receptor and assessing the impact on this compound binding and receptor activation, the key residues involved in the interaction can be identified. benthamscience.com

Quantum Mechanical (QM) Modeling: QM methods can be employed to study the electronic structure of this compound and to model the enzymatic reactions involved in its metabolism with a high degree of accuracy. oup.com

Development of Enhanced Analytical Techniques for Low-Abundance Metabolites

As an intermediate in a specific metabolic pathway, this compound is likely present at very low concentrations in biological samples. Therefore, the development of highly sensitive and specific analytical methods is crucial for its accurate quantification.

Future Directions in Analytical Chemistry:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Further optimization of LC-MS/MS methods, including the use of novel derivatization strategies and more sensitive mass spectrometers, will be essential for detecting and quantifying this and other low-abundance steroid metabolites in complex biological matrices like plasma and urine. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a powerful tool for comprehensive steroid profiling, particularly for resolving isomeric compounds. nih.gov The development of new derivatization techniques and the use of high-resolution mass spectrometry can enhance its utility for low-abundance analytes.

Steroid Metabolomics Platforms: The integration of advanced analytical techniques with sophisticated data analysis tools will enable the development of comprehensive steroid metabolomics platforms. oup.com These platforms can be used to identify subtle changes in the steroid profile that may be indicative of altered metabolic pathways.

Novel Immunoassays: The development of highly specific monoclonal antibodies against this compound could lead to the creation of sensitive and high-throughput immunoassays for its routine measurement in clinical and research settings.

Analytical TechniquePotential for AdvancementImpact on Research
LC-MS/MSImproved sensitivity, novel derivatization, high-throughput capabilities.Accurate quantification in various biological fluids and tissues.
GC-MSHigh-resolution separation of isomers, comprehensive profiling.Detailed analysis of complex steroid mixtures.
Steroid MetabolomicsIntegrated analysis of the entire steroid profile.Identification of metabolic signatures and biomarkers.
ImmunoassaysHigh specificity and sensitivity, high-throughput format.Routine and cost-effective measurement in large-scale studies.

Exploration of its Roles in Specific Biological Systems and Processes (non-clinical)

The ultimate goal of studying this compound is to understand its physiological and pathophysiological roles. Non-clinical studies in relevant biological systems are essential for this purpose.

Potential Areas of Investigation:

Neurobiology: Other 5-alpha reduced progestins are known to have significant effects on the central nervous system, including neuroprotective and mood-modulating properties. nih.govnih.gov Investigating the effects of this compound in neuronal and glial cell cultures, as well as in animal models of neurological disorders, could reveal novel neurosteroidal activities.

Reproductive Biology: As an intermediate in the backdoor pathway of androgen synthesis, this compound may play a role in sexual development and reproductive function. wikipedia.org Studies in animal models and in vitro systems of reproductive tissues could clarify its contribution to these processes.

Organoid Models: The use of three-dimensional organoid cultures, such as those derived from adrenal or gonadal tissues, can provide a more physiologically relevant in vitro system for studying the metabolism and function of this compound.

Metabolic Regulation: Given its place within steroid metabolism, exploring its effects on metabolic processes in tissues such as the liver, adipose tissue, and skeletal muscle could uncover previously unknown roles in metabolic homeostasis.

Biological SystemResearch FocusPotential Significance
Central Nervous SystemNeuroprotective effects, modulation of neuronal excitability, impact on mood and behavior.Identification of a novel neuroactive steroid.
Reproductive SystemRole in sexual differentiation, gonadal function, and fertility.Understanding the full scope of the backdoor androgen pathway.
Organoid CulturesMetabolism and function in a tissue-like context.A more physiologically relevant in vitro model for mechanistic studies.
Metabolic TissuesEffects on glucose and lipid metabolism, and insulin (B600854) sensitivity.Uncovering potential roles in metabolic diseases.

Q & A

Basic Research Questions

Q. How is 5α-Pregnan-17,21-diol-3,20-dione structurally distinguished from related corticosteroids?

  • Methodological Answer : The compound is identified by its stereospecific 5α-pregnane backbone, with hydroxyl groups at C17 and C21, and ketone groups at C3 and C20. Differentiation from analogs like cortisol derivatives requires nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., 5α vs. 5β configuration) and high-resolution mass spectrometry (HRMS) to validate the molecular formula (C21H32O4). Key distinctions include the absence of an 11β-hydroxyl group, which differentiates it from cortisol derivatives .

Q. What analytical techniques are recommended for quantifying 5α-Pregnan-17,21-diol-3,20-dione in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in detecting low-abundance steroids. Sample preparation should include solid-phase extraction (SPE) to isolate the compound from interfering lipids. Deuterated analogs (e.g., 5α-Pregnan-21-ol-3,20-dione-d7) are advised as internal standards to correct for matrix effects .

Advanced Research Questions

Q. How does 5α-Pregnan-17,21-diol-3,20-dione participate in microbial steroid transformations, and what experimental models are used to study this?

  • Methodological Answer : The compound is a substrate for microbial C1,2-dehydrogenation reactions catalyzed by Mycobacterium spp. lysates. Experimental protocols involve incubating the steroid with cellular lysates (not whole cells) to bypass rate-limiting membrane permeability issues. Gene overexpression of kstD (encoding ketosteroid dehydrogenase) enhances conversion efficiency, monitored via HPLC to track intermediates like 9β,11β-epoxypregn-4-ene derivatives .

Q. What thermodynamic data exist for oxidoreductase-mediated reactions involving this compound, and how are equilibrium constants determined?

  • Methodological Answer : NAD⁺-dependent oxidation of 5α-Pregnan-17,21-diol-3,20-dione to its 3-keto derivative has been studied using spectrophotometry at pH 7.0. Apparent equilibrium constants (K’) are calculated from absorbance changes at 340 nm (NADH formation). However, inconsistencies in reported K’ values (~10⁻³ to 10⁻⁴) may arise from variations in enzyme purity or buffer ionic strength .

Q. How can deuterium-labeled analogs of this steroid improve metabolic pathway tracing in in vivo studies?

  • Methodological Answer : Isotopic labeling (e.g., 5α-Pregnan-21-ol-3,20-dione-2,2,4,4-d4) enables precise tracking via LC-MS/MS. Deuterium incorporation at non-exchangeable positions (e.g., C2, C4) minimizes metabolic scrambling. Applications include studying hepatic Phase I metabolism, where deuterated analogs distinguish parent compounds from hydroxylated metabolites .

Q. What role does this steroid play in modulating Glucose 6-Phosphate Dehydrogenase (G6PD) activity, and how is inhibition characterized?

  • Methodological Answer : (5α)-Pregnane-3,20-dione derivatives act as non-competitive G6PD inhibitors. Assays involve pre-incubating the enzyme with the steroid, followed by NADP⁺ reduction monitoring at 340 nm. Structural modifications (e.g., cyclic acetals at C20) enhance inhibitory potency by altering steric interactions with the enzyme’s NADP⁺-binding domain .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the carcinogenic potential of 5α-Pregnan-17,21-diol-3,20-dione analogs?

  • Methodological Answer : Discrepancies arise from differences in experimental models. For example, deuterated forms (e.g., 5β-Pregnan-3,20-dione-d8) are classified as suspected carcinogens (GHS Category 2) in rodent studies but lack human epidemiological data. Researchers must contextualize hazard classifications by specifying test systems (e.g., in vitro vs. in vivo) and exposure durations .

Experimental Design Considerations

Q. What precautions are critical when handling deuterated or halogenated derivatives of this compound?

  • Methodological Answer : Use inert-atmosphere gloveboxes for moisture-sensitive derivatives (e.g., 21-acetate esters). For halogenated analogs, avoid UV light exposure to prevent photodegradation. Toxicity screening (e.g., Ames test) is recommended for novel derivatives, as structural modifications may introduce unforeseen reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.